1'-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of a trifluoromethoxy group, a sulfonyl group, and a spiro linkage between a chroman and a pyrrolidinone moiety. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the trifluoromethoxy and sulfonyl groups. One common approach is the cycloaddition reaction, where a suitable precursor undergoes a cyclization process to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1’-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1’-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1’-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets. The trifluoromethoxy and sulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{[4-(Trifluoromethoxy)phenyl]sulfonyl}pyrrolidine
- 4-(Trifluoromethyl)pyrrolidines containing sulfonyl groups
- Trifluoromethoxyphenyl derivatives
Uniqueness
1’-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1'-[4-(trifluoromethoxy)phenyl]sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO5S/c20-19(21,22)27-13-5-7-14(8-6-13)29(25,26)23-10-9-18(12-23)11-16(24)15-3-1-2-4-17(15)28-18/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTVUDNMKMGTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.